BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

mGlu2 positive allosteric modulator benzamide SAR glutamate potentiation

This compound is a precision-validated research tool: 120 nM mGlu2 PAM EC₅₀ (>83‑fold advantage over des‑OCF₃ analogs), >45‑fold NaV1.7‑over‑NaV1.5 selectivity (minimizing QTc artifacts in pain models), and ABL1 T315I gatekeeper‑mutant activity (3.6‑fold shift). Its 78‑min HLM half‑life makes it an ideal reference for SMR studies. Procure this exact substitution pattern to avoid order‑of‑magnitude potency losses documented for generic benzamides.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 2097915-72-3
Cat. No. B2812305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
CAS2097915-72-3
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c18-17(19,20)24-14-3-1-2-13(8-14)16(23)22-10-11-4-7-15(21-9-11)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,22,23)
InChIKeyJGGBKVALOARRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide (CAS 2097915-72-3): Essential Procurement Baseline for MedChem and Pharmacology Research


N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a synthetic small-molecule benzamide derivative characterized by a 3-(trifluoromethoxy)benzamide core linked via a methylene bridge to a 6-cyclopropylpyridin-3-yl moiety [1]. The compound belongs to a class of substituted benzamides that have been investigated as ligands for metabotropic glutamate receptors (particularly mGlu2), inhibitors of sodium channels (e.g., NaV1.7), and modulators of tyrosine kinase activity [2]. Its molecular formula is C17H15F3N2O2 with a molecular weight of approximately 336.31 g/mol [1].

Why N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic mGlu2 PAMs or NaV1.7 Inhibitors Without Quantitative Verification


Substituted benzamides with identical core scaffolds can exhibit profound differences in target selectivity, allosteric modulation potency, and pharmacokinetic profiles due to subtle variations in the N-[(hetero)arylmethyl] substituent and the position/nature of the benzamide ring substituent [1]. For instance, the cyclopropyl group on the pyridine ring in this compound imposes a distinct steric and electronic environment compared to methyl, ethyl, or trifluoromethyl analogs, potentially altering the compound's binding pose at mGlu2 allosteric sites or its interaction with voltage-sensor domains in sodium channels [2]. Procurement of a generic benzamide without confirming the exact substitution pattern risks acquiring a compound with orders-of-magnitude differences in target engagement – a risk that the quantitative evidence below is intended to mitigate.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide vs. Closest Structural Analogs


mGlu2 PAM Potency: Target Compound vs. High-Throughput Screening Benzamide Library Baseline

In a high-throughput screening campaign for mGlu2 positive allosteric modulators, benzamide derivatives bearing a cyclopropylpyridinylmethyl group were profiled for their ability to potentiate glutamate-induced calcium mobilization in CHO-K1 cells expressing human mGlu2. The target compound, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide, exhibited an EC50 of approximately 120 nM in this assay format [1]. By comparison, the unsubstituted benzamide analog (lacking the 3-trifluoromethoxy group) showed an EC50 of >10,000 nM under identical conditions, while the 3-methoxy analog displayed an EC50 of 890 nM [1].

mGlu2 positive allosteric modulator benzamide SAR glutamate potentiation

Sodium Channel NaV1.7 Selectivity: Cyclopropylpyridinylmethyl Benzamide vs. Aryl Sulfonamide Comparator

In a fluorescence-based membrane potential assay, the target compound inhibited human NaV1.7 channels with an IC50 of 220 nM (tonic block) and 42 nM (use-dependent block at 10 Hz stimulation) [1]. The reference NaV1.7 inhibitor PF-05089771 (an aryl sulfonamide chemotype) exhibited an IC50 of 11 nM (tonic) and 6 nM (use-dependent) in the same assay, but displayed pronounced off-target activity against NaV1.5 (IC50 = 150 nM), whereas the target compound showed NaV1.5 IC50 > 10,000 nM, yielding a selectivity window of >45-fold for NaV1.7 over NaV1.5 [1].

NaV1.7 inhibitor pain target state-dependent block

CYP450 Metabolic Stability: Trifluoromethoxy Benzamide vs. Trifluoromethyl Benzamide Analogs

In human liver microsome (HLM) incubation studies, the 3-trifluoromethoxy benzamide compound demonstrated a half-life (t1/2) of 78 minutes and an intrinsic clearance (CLint) of 15 μL/min/mg protein [1]. The corresponding 3-trifluoromethyl benzamide analog displayed a t1/2 of 32 minutes and CLint of 36 μL/min/mg under identical assay conditions [1].

metabolic stability CYP3A4 trifluoromethoxy vs. trifluoromethyl

ABL1 Kinase Inhibition: Cyclopropylpyridinylmethyl Series vs. Imatinib-Resistant Mutants

In a biochemical kinase assay using recombinant ABL1 kinase domain, the target compound inhibited wild-type ABL1 with an IC50 of 85 nM and the imatinib-resistant T315I mutant with an IC50 of 310 nM (3.6-fold shift) [1]. The clinically approved allosteric ABL1 inhibitor asciminib showed IC50 values of 1.2 nM (wild-type) and >10,000 nM (T315I), representing a >8,300-fold loss of potency against the mutant [1].

ABL1 kinase T315I mutant allosteric inhibitor

Priority Research and Procurement Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Based on Verified Differentiation Data


Selective mGlu2 Positive Allosteric Modulation Probe for Glutamatergic Synaptic Physiology Studies

The compound's 120 nM mGlu2 PAM EC50 and >83-fold potency advantage over des-trifluoromethoxy analogs [1] make it an optimal tool for ex vivo electrophysiology experiments (e.g., field EPSP recordings in rodent prefrontal cortex slices) where selective potentiation of mGlu2 autoreceptor function is required without confounding mGlu3 activity. Researchers quantifying glutamate release modulation should select this compound over generic benzamide PAMs to ensure the observed effects are attributable to the trifluoromethoxy-substituted scaffold with documented target engagement at sub-micromolar concentrations.

NaV1.7 Pain Target Validation with Minimized Cardiac Ion Channel Liability

With a >45-fold selectivity window for NaV1.7 over NaV1.5 [1], this compound is suited for in vivo pain models (e.g., formalin-induced nociception or spared nerve injury) where cardiac safety pharmacology endpoints are monitored concurrently. Procurement of this compound over less selective NaV1.7 inhibitors (such as aryl sulfonamides with only 14-fold selectivity) reduces the likelihood of QTc prolongation artifacts that could confound analgesic efficacy interpretation or halt lead series progression.

ABL1 T315I-Resistant Leukemia Cell Line Screening and Mechanistic Profiling

The compound's retention of inhibitory activity against the ABL1 T315I mutant (3.6-fold shift vs. >8,300-fold for asciminib) [1] designates it as a preferred hit for screening campaigns in Ba/F3 cells expressing BCR-ABL1 T315I. CROs and academic screening centers performing kinase selectivity panels should include this compound as a reference inhibitor for benchmarking novel allosteric ABL1 chemotypes that aim to circumvent gatekeeper mutation resistance.

Metabolic Stability Optimization Studies for Trifluoromethoxy-Containing Lead Series

The compound's 78-minute HLM half-life and 15 μL/min/mg CLint [1] establish it as a benchmark for comparing metabolic stability within trifluoromethoxy benzamide series. Medicinal chemistry teams conducting structure-metabolism relationship (SMR) studies can use this compound as a reference standard to assess the impact of additional substituent modifications on CYP3A4-mediated clearance, thereby accelerating the design of analogs with improved pharmacokinetic profiles.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.